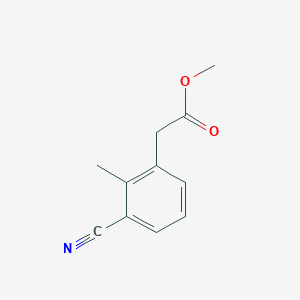

Methyl 2-(3-cyano-2-methylphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-cyano-2-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-9(6-11(13)14-2)4-3-5-10(8)7-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOROLWWIQKEHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#N)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 2 3 Cyano 2 Methylphenyl Acetate

Retrosynthetic Analysis of Methyl 2-(3-cyano-2-methylphenyl)acetate

A retrosynthetic analysis of the target molecule reveals several key disconnections for strategic synthesis planning. The most apparent disconnection is the ester linkage, which simplifies the target molecule to 2-(3-cyano-2-methylphenyl)acetic acid and methanol (B129727). This disconnection points to an esterification reaction as a probable final step in the synthesis.

A second disconnection can be made at the C-C bond between the aromatic ring and the acetic acid side chain. This leads to a synthon representing the 3-cyano-2-methylphenyl group (as a nucleophile or electrophile) and a two-carbon electrophile (or nucleophile) that will form the acetic acid moiety. For instance, a 3-cyano-2-methylphenyl halide could be coupled with a malonic ester equivalent, followed by hydrolysis and decarboxylation.

Further deconstruction of the 3-cyano-2-methylphenyl synthon involves considering the introduction of the cyano and methyl groups. The relationship between these substituents is critical for devising an effective strategy. Possible precursors could include substituted toluenes, benzonitriles, or anilines that can be functionalized to achieve the desired 1,2,3-substitution pattern. This analysis forms the basis for exploring the forward synthetic strategies discussed below.

Strategies for Constructing the 3-Cyano-2-methylphenyl Moiety

The regioselective synthesis of the 1,2,3-trisubstituted phenyl ring is the principal challenge. Several modern synthetic methodologies can be employed to achieve this substitution pattern with high control.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic aryl-lithium species that can react with an electrophile. wikipedia.orgorganic-chemistry.org

For the synthesis of the 3-cyano-2-methylphenyl moiety, a plausible approach would start with N,N-diethyl-2-methylbenzamide. The tertiary amide is a potent DMG and would direct lithiation specifically to the C3 position, ortho to the amide and meta to the methyl group. Treatment with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures would generate the C3-lithiated intermediate. This intermediate can then be quenched with a suitable cyanating agent, such as N-cyanocyanamide or p-toluenesulfonyl cyanide, to install the cyano group at the desired position. Subsequent hydrolysis of the amide group would yield 3-cyano-2-methylbenzoic acid, a key precursor that can be further elaborated to the target molecule.

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | Arene with a Directing Metalation Group (DMG) | N,N-diethyl-2-methylbenzamide |

| Base | Strong organolithium base | sec-Butyllithium / TMEDA |

| Solvent | Aprotic ethereal solvent | THF, Diethyl ether |

| Temperature | Low temperature to prevent side reactions | -78 °C |

| Electrophile | Cyanating agent | p-Toluenesulfonyl cyanide |

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed C-C bond formation between an organoboron compound and an organic halide or triflate, offers another versatile route. google.com A key intermediate for this strategy would be either (3-cyano-2-methylphenyl)boronic acid or a corresponding halide, such as 3-bromo-2-methylbenzonitrile (B1292480). biosynth.comnih.gov

A potential synthesis could involve the Suzuki coupling of (3-cyano-2-methylphenyl)boronic acid with a partner that introduces the acetic acid side chain. biosynth.comuni.lu For example, coupling with a haloacetate derivative under appropriate palladium catalysis could be explored. The synthesis of the boronic acid itself is a critical step. It could be prepared from 3-bromo-2-methylbenzonitrile via lithium-halogen exchange followed by reaction with a trialkyl borate. guidechem.com

Alternatively, a convergent approach could involve coupling a suitably functionalized boronic acid with a different aryl halide. The flexibility of the Suzuki-Miyaura reaction allows for various disconnection points, depending on the commercial availability and ease of synthesis of the required building blocks. researchgate.net

While the Buchwald-Hartwig amination is primarily a C-N bond-forming reaction, it can be strategically employed to synthesize a precursor for the cyano group. The Sandmeyer reaction, which converts an aryl amine into a variety of functional groups via a diazonium salt intermediate, is a classic method for introducing a cyano group. wikipedia.orgorganic-chemistry.org

Therefore, a synthetic route could first target the synthesis of 2-methyl-3-aniline. This could potentially be achieved via a Buchwald-Hartwig amination of a substrate like 1,3-dibromo-2-methylbenzene, where one bromine atom is selectively replaced by an amino group. Once the 2-methyl-3-aniline is obtained, it can be converted to the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). youtube.com Subsequent treatment with a copper(I) cyanide catalyst in a classic Sandmeyer reaction would yield 3-cyano-2-methylbenzonitrile. wikipedia.orgnih.gov This intermediate can then be carried forward to the final product.

| Step | Reagents | Purpose |

|---|---|---|

| Diazotization | NaNO2, HCl (aq) | Convert primary aryl amine to diazonium salt |

| Cyanation | CuCN | Displace diazonium group with a cyano group |

Esterification Methods for the Methyl Acetate (B1210297) Side Chain

The final step in the proposed synthetic routes is the conversion of the carboxylic acid, 2-(3-cyano-2-methylphenyl)acetic acid, into its corresponding methyl ester.

Fischer esterification is a fundamental organic reaction that forms an ester by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. youtube.commasterorganicchemistry.com This method is well-suited for the final step in the synthesis of this compound.

The reaction involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by methanol. jk-sci.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester. masterorganicchemistry.com

Because the reaction is an equilibrium process, measures must be taken to drive it towards the product side. athabascau.ca This is typically achieved by using a large excess of the alcohol (methanol), which is often used as the solvent, or by removing the water as it is formed, for instance, through azeotropic distillation. jk-sci.comathabascau.ca While the phenylacetic acid substrate is somewhat sterically hindered, the Fischer esterification is generally robust for primary alcohols like methanol. jk-sci.com

| Factor | Description | Example |

|---|---|---|

| Carboxylic Acid | Substrate to be esterified | 2-(3-cyano-2-methylphenyl)acetic acid |

| Alcohol | Reactant and often the solvent | Methanol (in excess) |

| Catalyst | Strong protic acid | H2SO4, HCl, TsOH |

| Driving Equilibrium | Le Châtelier's principle | Excess alcohol or removal of water |

Transesterification Methodologies

Transesterification is a widely employed process for converting one ester into another by exchanging the alkoxy group. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would typically involve reacting an alternative ester of 2-(3-cyano-2-methylphenyl)acetic acid (e.g., an ethyl or benzyl (B1604629) ester) with a large excess of methanol. The reaction is an equilibrium process, and using methanol as the solvent helps to drive the equilibrium towards the desired methyl ester product. masterorganicchemistry.com This process can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification: Under acidic conditions, a strong acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the starting ester. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. wikipedia.orglibretexts.orgresearchgate.net The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the original alcohol to yield the methyl ester. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Transesterification: In a basic medium, a strong base, typically a metal alkoxide like sodium methoxide (B1231860), is used as the catalyst. The methoxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the starting ester. masterorganicchemistry.comyoutube.com This also proceeds through a tetrahedral intermediate, which then collapses, expelling the original alkoxide leaving group. researchgate.net Base-catalyzed reactions are often faster than acid-catalyzed ones but require anhydrous conditions to prevent saponification of the ester. jbiochemtech.com

| Catalyst Type | Mechanism | Key Considerations |

| Acid (e.g., H₂SO₄) | Protonation of the carbonyl group activates it for nucleophilic attack by methanol. libretexts.orgresearchgate.net | Reversible reaction; requires excess methanol to drive equilibrium. Can be slower than base catalysis. researchgate.net |

| Base (e.g., NaOCH₃) | A strong nucleophile (methoxide) directly attacks the carbonyl carbon. researchgate.net | Faster reaction rates. jbiochemtech.com Requires anhydrous conditions to prevent soap formation. |

| Enzymatic (e.g., Lipase) | The enzyme's active site facilitates the acyl transfer from the starting ester to methanol. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. Can be more expensive and slower. tandfonline.com |

Carboxylic Acid Activation Techniques

Direct esterification of the parent carboxylic acid, 2-(3-cyano-2-methylphenyl)acetic acid, with methanol is another primary synthetic route. This reaction, known as Fischer esterification, is typically slow and requires a strong acid catalyst and heat to proceed effectively. libretexts.org To achieve higher yields under milder conditions, the carboxylic acid must first be "activated" to create a more reactive intermediate.

Common activating agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by methanol.

Conversion to Acid Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used to convert carboxylic acids into highly reactive acyl chlorides. The acyl chloride then readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. jackwestin.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction. jove.com

Other Activating Agents: Various other reagents can be used, such as bis(pentafluorophenyl) carbonate, which forms a highly reactive pentafluorophenyl ester intermediate. tcichemicals.com Another approach involves using phosphorus-based reagents, such as those derived from reacting a 2-oxazolidinone (B127357) with phosphorus pentachloride. google.com

| Activating Agent | Intermediate Formed | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Highly reactive intermediate, high yields. | Generates corrosive HCl and SO₂ byproducts. |

| EDC / DCC | O-acylisourea | Mild reaction conditions, widely applicable. jackwestin.com | Produces urea (B33335) byproducts which can be difficult to remove (especially DCU from DCC). |

| Bis(pentafluorophenyl) carbonate | Pentafluorophenyl Ester | High reactivity, fewer additives needed. tcichemicals.com | Higher cost of reagent. |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Following the synthesis, a robust isolation and purification strategy is essential to obtain this compound of high purity. The choice of technique depends on the physical properties of the product and the nature of the impurities present.

Extraction and Washing: The initial workup typically involves quenching the reaction mixture, often with water or a mild aqueous base (like sodium bicarbonate solution) to neutralize any acid catalyst or acidic byproducts. The product is then extracted into a water-immiscible organic solvent such as ethyl acetate or dichloromethane (B109758). The organic layer is subsequently washed with water and brine to remove water-soluble impurities.

Chromatography: For removing closely related organic impurities, flash column chromatography is a highly effective technique. A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The separation is based on the differential adsorption of the components onto the silica gel. orgsyn.org

Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique is particularly useful for removing non-volatile impurities or solvents and can be scaled for industrial production. orgsyn.orgweebly.com

Recrystallization: If the final product is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities behind in the solution.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization

Solvents constitute a significant portion of the waste generated in chemical synthesis. jove.com Green chemistry encourages the use of safer, more environmentally benign solvents. jddhs.com Solvent selection guides, developed by pharmaceutical companies and academic groups, rank common solvents based on their environmental, health, and safety impacts. utoronto.ca For esterification reactions, traditional solvents like dichloromethane and DMF are being replaced with greener alternatives. jove.com

| Solvent Category | Examples | Rationale for Use/Avoidance |

| Recommended/Green | Ethanol (B145695), Water, Ethyl Acetate, 2-MeTHF | Low toxicity, biodegradable, derived from renewable resources (for bio-based solvents). wikipedia.org |

| Usable/Problematic | Acetonitrile, Heptane, Toluene (B28343) | Useful properties but have some environmental or health concerns. utoronto.ca |

| Avoid/Hazardous | Dichloromethane (DCM), Dioxane, DMF | High toxicity, environmental persistence, carcinogenic potential. jove.comacsgcipr.org |

Minimizing solvent use through process optimization, such as running reactions at higher concentrations or exploring solvent-free conditions, is also a key objective. jddhs.com

Catalyst Design and Reusability

The choice of catalyst significantly impacts the greenness of a synthetic route. Ideal catalysts are highly efficient, selective, and reusable. ispe.org

Heterogeneous Catalysts: Solid acid or base catalysts, such as zeolites, sulfonated resins, or metal oxides, are advantageous because they can be easily separated from the reaction mixture by filtration and reused in subsequent batches. jbiochemtech.commdpi.commdpi.com This simplifies purification and reduces waste. For example, alkali-doped metal oxides have shown high efficiency and stability in transesterification reactions. mdpi.com

Biocatalysts (Enzymes): Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity under mild conditions, often in aqueous or solvent-free systems. nih.govrsc.org They are biodegradable and operate at ambient temperature and pressure, reducing energy consumption. researchgate.net The use of immobilized lipases further enhances their reusability and stability. tandfonline.com

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.orgwikipedia.org Reactions with high atom economy are inherently less wasteful. docbrown.info

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studymind.co.uk

Let's compare two potential routes to this compound:

Direct Fischer Esterification: 2-(3-cyano-2-methylphenyl)acetic acid + Methanol ⇌ this compound + Water

This is an addition-elimination (condensation) reaction. While water is the only byproduct, it still lowers the atom economy from a perfect 100%.

Synthesis via an Acyl Chloride Intermediate (Two Steps):

Step 1: 2-(3-cyano-2-methylphenyl)acetic acid + SOCl₂ → 2-(3-cyano-2-methylphenyl)acetyl chloride + SO₂ + HCl

Step 2: 2-(3-cyano-2-methylphenyl)acetyl chloride + Methanol → this compound + HCl

Addition reactions, which have a theoretical 100% atom economy, are the ideal from this perspective. docbrown.info While not always feasible, designing synthetic routes that maximize addition and minimize elimination or substitution steps is a key goal for improving the reaction's green credentials.

Chemical Reactivity and Transformations of Methyl 2 3 Cyano 2 Methylphenyl Acetate

Reactions at the Ester Functionality

The ester group in Methyl 2-(3-cyano-2-methylphenyl)acetate is susceptible to a variety of nucleophilic acyl substitution reactions, providing pathways to diverse derivatives.

Hydrolysis Studies (Acidic and Basic Conditions)

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-cyano-2-methylphenyl)acetic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the ester undergoes hydrolysis. The reaction typically requires heating to proceed at a reasonable rate. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, also affords the carboxylic acid. The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to give the carboxylate salt, which is protonated in a separate acidification step to yield the final carboxylic acid.

| Product | Reagents | General Conditions |

| 2-(3-cyano-2-methylphenyl)acetic acid | HCl or H₂SO₄, H₂O | Heat |

| 2-(3-cyano-2-methylphenyl)acetic acid | 1. NaOH or KOH, H₂O, Heat2. H₃O⁺ | Heat, followed by acidification |

Transesterification Reactions with Diverse Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is typically driven to completion by using the alcohol reactant as the solvent.

For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-(3-cyano-2-methylphenyl)acetate and methanol. Similarly, using propanol (B110389) would result in the corresponding propyl ester. The equilibrium of the reaction can be shifted towards the product side by removing the methanol as it is formed.

| Alcohol | Catalyst | Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(3-cyano-2-methylphenyl)acetate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-(3-cyano-2-methylphenyl)acetate |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Isopropyl 2-(3-cyano-2-methylphenyl)acetate |

Reduction to Alcohol and Aldehyde Derivatives

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(3-cyano-2-methylphenyl)ethanol. The reaction is typically carried out in an anhydrous ether solvent.

Reduction to Aldehyde: A more controlled reduction to the aldehyde, 2-(3-cyano-2-methylphenyl)acetaldehyde, can be achieved using less reactive hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

| Product | Reducing Agent | Typical Conditions |

| 2-(3-cyano-2-methylphenyl)ethanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, 0 °C to room temperature |

| 2-(3-cyano-2-methylphenyl)acetaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene (B28343) or hexane, -78 °C |

Claisen Condensation and Related Enolate Chemistry

The α-protons of the acetate (B1210297) portion of this compound are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

The Claisen condensation is a classic example where the enolate of one ester molecule attacks the carbonyl group of another. researchgate.netuobaghdad.edu.iq For this compound, this would be a self-condensation. The reaction is typically carried out with a strong, non-nucleophilic base like sodium hydride or sodium alkoxide in an anhydrous solvent. The initial product is a β-keto ester. Given the presence of the nitrile group, intramolecular reactions or reactions involving the nitrile are also possibilities under these conditions, leading to more complex structures.

Reactions at the Nitrile Functionality

The cyano group is a versatile functional group that can undergo hydrolysis to form either an amide or a carboxylic acid.

Hydrolysis to Amide and Carboxylic Acid

The hydrolysis of the nitrile group can be controlled to yield either the amide or the carboxylic acid, depending on the reaction conditions. lumenlearning.comorganicchemistrytutor.combyjus.com

Partial Hydrolysis to Amide: Careful control of reaction conditions, often using milder acidic or basic conditions or specific catalysts, can lead to the partial hydrolysis of the nitrile to the corresponding primary amide, 2-(3-carbamoyl-2-methylphenyl)acetic acid methyl ester.

Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic conditions, such as prolonged heating with concentrated acid or base, will lead to the complete hydrolysis of both the nitrile and the ester functionalities, ultimately yielding the dicarboxylic acid, 2-(3-carboxy-2-methylphenyl)acetic acid. lumenlearning.comorganicchemistrytutor.combyjus.com The hydrolysis of the nitrile proceeds through an amide intermediate.

| Product | Reagents | General Conditions |

| Methyl 2-(3-carbamoyl-2-methylphenyl)acetate | Mild H⁺ or OH⁻ | Controlled temperature and reaction time |

| 2-(3-carboxy-2-methylphenyl)acetic acid | Strong H⁺ or OH⁻, H₂O | Prolonged heating |

Reduction to Primary Amine Derivatives

The conversion of the nitrile group in this compound to a primary amine is a significant transformation, yielding Methyl 2-(3-(aminomethyl)-2-methylphenyl)acetate. A primary challenge in this synthesis is the chemoselective reduction of the nitrile in the presence of the methyl ester functionality. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both nitriles and esters, several methods allow for the selective reduction of the nitrile group. byjus.commasterorganicchemistry.comlibretexts.org

Catalytic hydrogenation is a widely employed method for this purpose. The choice of catalyst and reaction conditions is critical to prevent the reduction of the ester group. researchgate.net Catalysts such as Raney Nickel, Raney Cobalt, and Palladium on carbon (Pd/C) are effective. researchgate.net For instance, hydrogenation using Raney Nickel in a suitable solvent can selectively reduce the nitrile while leaving the ester intact. researchgate.net Similarly, transfer hydrogenation using Pd/C with a hydrogen donor like formic acid in the presence of a base such as triethylamine (B128534) provides a mild and effective route to the primary amine. researchgate.netbme.hu

The use of specific borane (B79455) reagents can also achieve selectivity. While LiAlH₄ is generally too reactive, other hydride reagents have been developed for this purpose. nih.gov For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can reduce nitriles selectively, particularly when the nitrile is activated by an electron-withdrawing group, a condition met in the subject molecule. nih.gov

| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Raney Nickel | H₂ gas | Methanol or Ethanol, moderate pressure and temperature | Good selectivity for nitrile over ester. researchgate.net |

| Raney Cobalt | H₂ gas | Ammonia (B1221849) may be added to suppress secondary amine formation. | Reported to have good selectivity. researchgate.net |

| Pd/C | H₂ gas or Transfer Agent (e.g., HCOOH/NEt₃) | Mild conditions (e.g., 40°C for transfer hydrogenation). researchgate.net | Effective for selective transfer hydrogenation of nitriles. researchgate.netbme.hu |

| LiAlH₄ | Hydride transfer | Anhydrous ether (e.g., THF, Diethyl ether). | Non-selective; reduces both nitrile and ester groups. byjus.commasterorganicchemistry.com |

| BH₂(N(iPr)₂) / cat. LiBH₄ | Hydride transfer | THF, 25°C to reflux. | Can be selective for activated nitriles in the presence of esters. nih.gov |

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes this intermediate to a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield Methyl 2-(3-acetyl-2-methylphenyl)acetate.

The general mechanism involves the nucleophilic attack on the nitrile carbon, breaking the pi-bond and forming a magnesium or lithium salt of the imine. This salt is stable until the addition of water or dilute acid, which protonates the nitrogen and leads to the formation of an imine, which is then rapidly hydrolyzed to the corresponding ketone.

Cycloaddition Reactions Involving the Nitrile (e.g., [2+3] Cycloadditions)

The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [2+3] cycloadditions with 1,3-dipoles. A common example is the reaction with an azide, such as sodium azide, often catalyzed by a Lewis acid or an ammonium (B1175870) salt, to form a tetrazole ring. This reaction converts the cyano group of this compound into a 5-substituted tetrazole ring, yielding Methyl 2-(2-methyl-3-(1H-tetrazol-5-yl)phenyl)acetate. Tetrazoles are important functional groups in medicinal chemistry as they can act as bioisosteres for carboxylic acids.

Other 1,3-dipoles, such as nitrile oxides (generated in situ from oximes) or nitrones, can also react with the nitrile functionality to produce other five-membered heterocyclic rings like oxadiazoles (B1248032) or triazolines, respectively. These reactions provide a powerful method for synthesizing complex heterocyclic structures from the parent molecule.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of this compound is dictated by the directing effects of the three substituents:

-CH₃ (at C2): An activating, ortho, para-director.

-CN (at C3): A strongly deactivating, meta-director.

-CH₂COOCH₃ (at C1): An alkyl group, which is weakly activating and an ortho, para-director.

The positions on the ring are C4, C5, and C6.

Position C4: Ortho to the -CN group, para to the -CH₂COOCH₃ group, and meta to the -CH₃ group.

Position C5: Para to the -CH₃ group, meta to both the -CN and -CH₂COOCH₃ groups.

Position C6: Ortho to the -CH₂COOCH₃ group and ortho to the -CH₃ group. This position is highly sterically hindered.

The activating methyl and alkylacetate groups direct incoming electrophiles to positions ortho and para to themselves, while the deactivating cyano group directs meta to itself. The most powerful activating group, the methyl group, strongly favors substitution at its para position (C5). The alkylacetate group also directs to its para position (C4). The deactivating cyano group directs to C5 (meta).

Considering these combined effects:

Position C5 is the most likely site for substitution. It is para to the activating methyl group and meta to the deactivating cyano group. Both factors favor substitution at this position.

Position C4 is para to the alkylacetate group but ortho to the strongly deactivating cyano group, making it less favorable.

Position C6 is extremely sterically hindered by the two adjacent substituents, making substitution highly unlikely.

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position.

| Position | Influence of -CH₃ (C2) | Influence of -CN (C3) | Influence of -CH₂COOCH₃ (C1) | Overall Likelihood |

|---|---|---|---|---|

| C4 | Meta (unfavored) | Ortho (strongly unfavored) | Para (favored) | Low |

| C5 | Para (strongly favored) | Meta (favored) | Meta (unfavored) | High |

| C6 | Ortho (favored but hindered) | Para (unfavored) | Ortho (favored but hindered) | Very Low (due to sterics) |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Analogues

The parent molecule, this compound, is not suitably activated for nucleophilic aromatic substitution (SNAr). This reaction requires an aromatic ring substituted with at least one powerful electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (typically a halide).

However, a substituted analogue, for instance, Methyl 2-(5-fluoro-3-cyano-2-methylphenyl)acetate , would be a candidate for SNAr. In this hypothetical molecule:

The fluorine atom at C5 would serve as the leaving group.

The cyano group at C3 is an effective EWG, but it is meta to the fluorine.

For SNAr to be efficient, an EWG would ideally be at the C4 or C6 position (ortho or para to the fluorine).

If an analogue such as Methyl 2-(4-fluoro-3-cyano-2-methylphenyl)acetate were used, the fluorine atom at C4 would be ortho to the strongly electron-withdrawing cyano group. This arrangement would significantly activate the ring towards nucleophilic attack at C4. A strong nucleophile, such as sodium methoxide or an amine, could then displace the fluoride (B91410) ion to yield the corresponding substituted product.

Oxidative and Reductive Transformations of the Phenyl Ring

The aromatic ring itself can undergo transformations under specific reductive or oxidative conditions.

Reductive Transformations: The Birch reduction, using a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol co-solvent, can reduce the aromatic ring. The regiochemical outcome is governed by the electronic nature of the substituents. The electron-donating alkyl groups (-CH₃, -CH₂COOCH₃) and the electron-withdrawing nitrile group will direct the reduction. In this case, reduction would likely lead to a cyclohexadiene product where the double bonds are isolated from the carbon bearing the electron-withdrawing cyano group.

Oxidative Transformations: The benzene (B151609) ring is generally resistant to oxidation. However, the benzylic positions are susceptible. The methyl group (-CH₃) and the methylene (B1212753) group (-CH₂COOCH₃) are both benzylic. Under harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group could be oxidized to a carboxylic acid. The methylene group is also a potential site of oxidation, though this could lead to cleavage of the acetate side chain. Selective oxidation of the methyl group over the methylene group would be challenging but might be achievable with specific reagents.

Reactions of the Active Methylene Group (α-Carbon to Ester)

The reactivity of the active methylene group in this compound is central to its utility in organic synthesis. This section explores three major classes of reactions that exploit the nucleophilic character of the carbanion derived from this position.

Deprotonation and Alkylation/Acylation Reactions

The acidic protons of the active methylene group can be readily abstracted by a suitable base to form a resonance-stabilized enolate. The choice of base is crucial and is often determined by the desired subsequent reaction. Common bases used for this purpose include sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon bonds at the α-carbon.

The general mechanism for these reactions involves the initial deprotonation of the active methylene group to form the enolate, which then undergoes a nucleophilic substitution reaction with the alkylating or acylating agent.

Table 1: Examples of Alkylation and Acylation of Active Methylene Compounds

| Reactant | Reagent | Base | Product |

| Methyl Cyanoacetate (B8463686) | Benzyl (B1604629) Bromide | DBU | Methyl 2-cyano-3-phenylpropanoate |

| Methyl Cyanoacetate | Ethylenediamine | - | Monoamine derivatives |

Knoevenagel Condensation and Related Enamine Chemistry

The Knoevenagel condensation is a classic reaction in organic chemistry that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. This reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields an α,β-unsaturated product.

In the context of this compound, a Knoevenagel condensation would involve its reaction with an aldehyde or ketone in the presence of a catalyst like piperidine (B6355638) or an ammonium salt. The product would be a substituted acrylate (B77674) derivative.

Furthermore, the active methylene group can react with secondary amines to form enamines. Enamines are versatile synthetic intermediates that can act as nucleophiles in various reactions, including alkylation and acylation. The formation of an enamine from this compound would involve its reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis and removal of water.

Table 2: Examples of Knoevenagel Condensation with Cyanoacetate Derivatives

| Active Methylene Compound | Aldehyde | Catalyst | Product |

| Ethyl Cyanoacetate | Benzaldehyde | Piperidine | Ethyl (E)-2-cyano-3-phenylacrylate |

| Methyl Cyanoacetate | Aromatic Aldehydes | - | (E)-2-cyano-3-aryl selective adducts |

Note: This table provides examples of Knoevenagel condensations with related cyanoacetate esters to illustrate the expected reactivity. Specific data for this compound is not widely reported.

Mannich-type Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. The mechanism typically involves the initial formation of an Eschenmoser's salt-like iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol or enolate form of the active methylene compound.

For this compound, a Mannich-type reaction would result in the introduction of an aminomethyl group at the α-carbon. These Mannich bases can be valuable synthetic intermediates for the preparation of more complex molecules, including various nitrogen-containing heterocycles.

Table 3: General Scheme for Mannich Reaction of Active Methylene Compounds

| Active Methylene Compound | Aldehyde | Amine | Product |

| CH₂(CN)CO₂Me | Formaldehyde | R₂NH | R₂NCH₂CH(CN)CO₂Me |

Note: This table illustrates the general transformation expected in a Mannich reaction with a generic methyl cyanoacetate derivative, as specific examples with this compound are not readily found in the scientific literature.

Spectroscopic and Advanced Analytical Characterization of Methyl 2 3 Cyano 2 Methylphenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Methyl 2-(3-cyano-2-methylphenyl)acetate is expected to provide distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic region will display a complex splitting pattern due to the trisubstituted phenyl ring. The protons on the phenyl ring are anticipated to appear in the range of δ 7.5-7.8 ppm. The singlet for the methoxy (B1213986) group (O-CH₃) of the ester is predicted to be observed around δ 3.7 ppm, while the benzylic proton (CH) adjacent to the phenyl ring and the ester group would likely appear as a singlet around δ 5.0 ppm. The methyl group attached to the phenyl ring (Ar-CH₃) is expected to resonate as a singlet in the upfield region, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 7.8 | Multiplet |

| O-CH₃ | ~3.7 | Singlet |

| Ar-CH | ~5.0 | Singlet |

| Ar-CH₃ | ~2.4 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, the carbonyl carbon of the ester group is expected to appear significantly downfield, around δ 168 ppm. The carbon of the cyano group (C≡N) is predicted to resonate in the range of δ 115-120 ppm. The aromatic carbons will produce a series of signals between δ 125-140 ppm. The methoxy carbon (O-CH₃) should appear around δ 53 ppm, the benzylic carbon (Ar-CH) around δ 45 ppm, and the aromatic methyl carbon (Ar-CH₃) in the upfield region, around δ 20 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only display signals for CH carbons. These experiments would confirm the assignments of the benzylic CH, methoxy CH₃, and aromatic methyl CH₃ carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C=O (Ester) | ~168 | No Signal |

| C≡N (Cyano) | ~117 | No Signal |

| Aromatic-C | 125 - 140 | No Signal/Positive |

| O-CH₃ | ~53 | Positive |

| Ar-CH | ~45 | Positive |

| Ar-CH₃ | ~20 | Positive |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to delineate the coupling network within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals, for instance, linking the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in piecing together the molecular structure. For example, correlations would be expected between the benzylic proton and the carbons of the phenyl ring, the cyano carbon, and the carbonyl carbon. Correlations from the aromatic methyl protons to the adjacent aromatic carbons would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data can be used to determine the stereochemistry and conformation of the molecule. For instance, a NOESY correlation between the benzylic proton and the protons of the aromatic methyl group would indicate their spatial closeness.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp absorption band is expected around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Another prominent, strong absorption would be observed in the region of 1750-1735 cm⁻¹ due to the C=O stretching of the ester functional group. The C-O stretching of the ester would likely appear in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to absorptions in the 1600-1450 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2230 - 2210 | Strong, Sharp |

| C=O (Ester) | 1750 - 1735 | Strong |

| C-O (Ester) | 1250 - 1100 | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | < 3000 | Medium |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₁NO₂), the calculated exact mass of the molecular ion [M]⁺• would be approximately 189.07898 amu. The observation of a molecular ion peak with this high degree of accuracy in an HRMS spectrum would provide strong evidence for the proposed molecular formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. Key fragmentation pathways could involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 158, or the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 130. Another possible fragmentation could be the loss of the cyano group (-CN), leading to a fragment at m/z 163. Further fragmentation of the phenyl ring would also be observed.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺• | 189 |

| [M - OCH₃]⁺ | 158 |

| [M - COOCH₃]⁺ | 130 |

| [M - CN]⁺ | 163 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

The electron ionization (EI) mass spectrum of the parent compound would likely exhibit a molecular ion peak [M]⁺. Subsequent fragmentation in an MS/MS experiment would be expected to proceed through several key pathways initiated by the ionization of the molecule. The primary fragmentation sites would likely be the ester functional group and the bonds connecting the substituents to the aromatic ring.

Expected Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the formation of an acylium ion. This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 31]⁺.

Loss of the carbomethoxy group (-COOCH₃): Cleavage of the bond between the phenyl ring and the acetate (B1210297) moiety would result in the loss of the entire ester group as a radical, generating a fragment corresponding to the substituted benzyl (B1604629) cation, [M - 59]⁺.

McLafferty Rearrangement: While less likely for this specific structure due to the absence of a γ-hydrogen on an alkyl chain, related rearrangements could occur, potentially involving the methyl group at the 2-position of the phenyl ring.

Cleavage involving the cyano group: The nitrile functionality could participate in fragmentation, potentially through the loss of a neutral HCN molecule, although this is generally a less favored pathway for aromatic nitriles.

Benzylic cleavage: Fragmentation of the bond between the methylene (B1212753) group and the phenyl ring could lead to the formation of a tropylium (B1234903) ion or related resonance-stabilized structures, a characteristic fragmentation for many aromatic compounds.

A hypothetical data table of expected major fragment ions for this compound in an MS/MS experiment is presented below. The exact m/z values would depend on the specific derivative being analyzed.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| [M]⁺ | [M - 31]⁺ | 31 | Acylium ion |

| [M]⁺ | [M - 59]⁺ | 59 | Substituted benzyl cation |

| [M]⁺ | [M - 29]⁺ | 29 | Loss of C₂H₅ from ester |

| [M - 59]⁺ | [M - 59 - 27]⁺ | 27 | Loss of HCN from benzyl cation |

This table is predictive and based on general fragmentation patterns of similar organic molecules. Actual experimental data may vary.

Raman Spectroscopy Applications

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is particularly useful for identifying specific functional groups. The Raman spectrum of this compound would be characterized by several key vibrational bands corresponding to its constituent functional groups.

The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile group (-C≡N). This bond typically exhibits a strong, sharp band in the Raman spectrum in the region of 2200-2240 cm⁻¹. morressier.comresearchgate.netspectroscopyonline.com The exact position of this band is sensitive to the electronic environment, and conjugation with the aromatic ring would influence its frequency.

Other characteristic Raman bands would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and methylene groups, appearing in the 2850-3000 cm⁻¹ range.

Carbonyl C=O stretching: The ester carbonyl group would give rise to a strong band in the region of 1730-1750 cm⁻¹.

Aromatic C=C stretching: The vibrations of the phenyl ring would produce a series of bands between 1400 and 1600 cm⁻¹.

C-O stretching: The ester C-O bonds would have stretching vibrations in the 1000-1300 cm⁻¹ region.

A table of expected characteristic Raman shifts for this compound is provided below.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C≡N stretch | Nitrile | 2200 - 2240 |

| C=O stretch | Ester Carbonyl | 1730 - 1750 |

| C=C stretch | Aromatic Ring | 1400 - 1600 |

| C-H stretch | Aromatic | 3000 - 3100 |

| C-H stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 |

| C-O stretch | Ester | 1000 - 1300 |

These are typical wavenumber ranges and the actual positions can be influenced by substitution and molecular conformation.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

Should this compound or its derivatives be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present.

While no specific crystal structure for this compound has been reported in the crystallographic databases, analysis of related structures suggests key features that might be expected. The planarity of the phenyl ring would be a dominant feature, with the substituents lying in or close to the plane of the ring. The relative orientation of the cyano and methyl acetate groups would be of particular interest, as steric hindrance between these adjacent substituents could lead to out-of-plane distortions.

A hypothetical table of selected crystallographic parameters that would be obtained from an X-ray diffraction study is shown below.

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the unit cell |

| Bond Lengths (Å) | e.g., C≡N, C=O, C-C(aromatic) | Provides insight into bond order and electronic effects |

| Bond Angles (°) | e.g., C-C-C(ring), C-C≡N | Defines the geometry around atomic centers |

| Torsion Angles (°) | e.g., C(ring)-C(ring)-C-C(O) | Describes the conformation of the acetate side chain |

This table represents the type of data that would be generated from an X-ray crystallographic analysis.

Chiroptical Methods (e.g., CD, ORD) for Enantiomeric Purity (if chiral analogues are synthesized)

The parent molecule, this compound, is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a chiral center in the acetate side chain or by synthesizing atropisomers through restricted rotation of the phenyl ring (which is unlikely in this specific case without further bulky substituents), chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining their enantiomeric purity and absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores within the molecule. The sign and intensity of these Cotton effects are characteristic of a specific enantiomer. For chiral analogues of this compound, the aromatic ring and the carbonyl group of the ester would act as the primary chromophores.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds.

The enantiomeric excess (ee) of a sample can be determined by comparing the observed CD or ORD signal to that of the pure enantiomer. If a synthetic route produces a racemic mixture, chiral chromatography would be necessary to separate the enantiomers, and CD spectroscopy would be a critical tool for confirming the identity of the separated fractions.

A hypothetical data table illustrating the type of information obtained from chiroptical analysis of a chiral analogue is presented below.

| Technique | Parameter | Information Provided |

| Circular Dichroism (CD) | Wavelength of max/min (nm) | Corresponds to electronic transitions of chromophores |

| Molar Ellipticity [θ] (deg·cm²/dmol) | Magnitude and sign are characteristic of the enantiomer | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | Measures the rotation of plane-polarized light at a specific wavelength (e.g., the sodium D-line) |

| Chiral HPLC | Retention Times (min) | Separation of enantiomers |

| Peak Areas | Quantification of enantiomeric ratio (and thus enantiomeric excess) |

This table is illustrative for a hypothetical chiral analogue of this compound.

Computational and Theoretical Studies on Methyl 2 3 Cyano 2 Methylphenyl Acetate

Molecular Orbital Theory and Electronic Structure Calculations

Computational chemistry provides a powerful lens through which the electronic structure and reactivity of molecules can be understood. For Methyl 2-(3-cyano-2-methylphenyl)acetate, molecular orbital theory and related calculations would be instrumental in elucidating its chemical behavior.

HOMO-LUMO Analysis and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

In analogous aromatic compounds, the HOMO is typically distributed over the electron-rich regions of the phenyl ring and any activating substituents, while the LUMO is often localized on the electron-withdrawing groups and the phenyl ring itself. For this compound, it is anticipated that the HOMO would be significantly influenced by the methyl-substituted phenyl ring, while the LUMO would be predominantly located around the cyano and ester functionalities due to their electron-withdrawing nature.

Computational studies on similar molecules, such as 2-(4-Cyanophenylamino) acetic acid, have shown that the HOMO-LUMO energy gap is a key indicator of intramolecular charge transfer and chemical reactivity. nih.gov For instance, the calculated HOMO and LUMO energies for 2-(4-Cyanophenylamino) acetic acid were found to be -6.2056 eV and -1.2901 eV, respectively, indicating a significant energy gap that influences its stability and charge transfer characteristics. nih.gov Based on these principles, a hypothetical HOMO-LUMO analysis for this compound can be projected.

| Molecular Orbital | Predicted Energy (eV) - Hypothetical | Anticipated Localization |

| HOMO | -6.0 to -7.0 | Phenyl ring, methyl group |

| LUMO | -1.0 to -2.0 | Cyano group, ester group, phenyl ring |

| HOMO-LUMO Gap | 4.0 to 5.0 | - |

This interactive data table presents hypothetical energy values based on trends observed in structurally similar compounds.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are generated by calculating the electrostatic potential at the molecule's surface.

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would likely be concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group. These sites would be susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient areas would be expected around the hydrogen atoms of the methyl group and the phenyl ring, as well as the carbonyl carbon of the ester. These regions would be prone to nucleophilic attack.

Neutral Potential (Green): The carbon framework of the phenyl ring would likely exhibit a more neutral potential.

Studies on related benzonitrile derivatives confirm that the cyano group creates a significant region of negative electrostatic potential, making it a key site for intermolecular interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds.

For this compound, the key rotational degrees of freedom would be around the C(phenyl)-C(acetate) bond and the C-O bonds within the ester group. The presence of the ortho-methyl group is expected to introduce significant steric hindrance, which would influence the preferred orientation of the acetate (B1210297) side chain relative to the phenyl ring.

Computational studies on ortho-substituted benzoic acids and their methyl esters have shown that steric effects from ortho substituents can force the carboxyl or ester group to twist out of the plane of the aromatic ring. researchgate.net This twisting alters the conjugation between the substituent and the ring, thereby affecting the molecule's electronic properties and reactivity. A conformational analysis of this compound would likely reveal a non-planar ground state conformation to minimize steric clash between the ortho-methyl group and the acetate moiety.

| Dihedral Angle | Predicted Stable Conformation (°) | Reason for Stability |

| C(3)-C(2)-C(acetate)-C(carbonyl) | 60-90 | Minimization of steric hindrance between the ortho-methyl group and the ester group. |

| C(acetate)-C(carbonyl)-O-CH3 | 0 or 180 (s-cis or s-trans) | Typical planar arrangements for ester groups to maximize resonance stabilization. |

This interactive data table presents predicted stable conformations based on steric and electronic considerations in analogous systems.

Reaction Mechanism Prediction and Transition State Theory

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. Transition state theory provides a framework for understanding the energetics of a reaction by characterizing the high-energy transition state that connects reactants and products. github.io

Computational Modeling of Synthetic Pathways

The synthesis of this compound would likely involve reactions such as the cyanation of a corresponding bromo- or iodo-substituted methyl 2-(2-methylphenyl)acetate, or the esterification of 2-(3-cyano-2-methylphenyl)acetic acid. Computational modeling can be employed to investigate the feasibility of different synthetic routes by calculating the activation energies and reaction energies for each step.

For instance, in a nucleophilic aromatic substitution reaction to introduce the cyano group, density functional theory (DFT) calculations could be used to model the transition state of the rate-determining step, providing insights into the influence of solvents and catalysts on the reaction rate.

Predicting Reactivity and Selectivity

The electronic and steric information derived from computational studies can be used to predict the reactivity of this compound in various chemical reactions.

Reactivity of the Cyano Group: The cyano group can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to an amine. The reactivity of this group will be influenced by the electronic environment of the phenyl ring.

Reactivity of the Ester Group: The ester can be hydrolyzed under acidic or basic conditions or can react with nucleophiles at the carbonyl carbon.

Reactions at the Methylene (B1212753) Bridge: The hydrogen atoms on the carbon adjacent to the phenyl ring and the ester group are acidic and can be removed by a base to form a carbanion, which can then participate in various alkylation and condensation reactions.

Computational modeling of transition states for potential reactions can help in predicting the most likely products and optimizing reaction conditions to achieve desired selectivity. Automated transition state searching algorithms are becoming increasingly powerful tools for this purpose. compchemhighlights.org

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational or theoretical studies corresponding to the chemical compound "this compound" were found. The investigation sought scholarly articles detailing Density Functional Theory (DFT) applications for spectroscopic analysis and molecular docking simulations, as per the requested outline.

The search included targeted queries for:

Density Functional Theory (DFT) studies on the molecule.

Calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

Calculated vibrational frequencies for Infrared (IR) and Raman spectroscopy.

Molecular docking and dynamics simulations with biological targets.

Biochemical and Biological Interactions of Methyl 2 3 Cyano 2 Methylphenyl Acetate in Vitro and Mechanistic Focus

Investigation of Enzymatic Transformations (In Vitro)

The metabolic fate of Methyl 2-(3-cyano-2-methylphenyl)acetate in biological systems is likely dictated by enzymatic transformations targeting its ester and nitrile functionalities, as well as the aromatic ring. In vitro models provide a controlled environment to study these potential pathways.

The methyl ester group of this compound is a prime target for hydrolysis by esterases, a broad class of enzymes including carboxylesterases, which are abundant in liver microsomes and other tissues. This reaction would convert the methyl ester to its corresponding carboxylic acid, 2-(3-cyano-2-methylphenyl)acetic acid.

In vitro studies to investigate this would typically involve incubating the compound with purified esterases or liver microsomal fractions. The rate of disappearance of the parent compound and the appearance of the carboxylic acid metabolite would be monitored over time, often using techniques like High-Performance Liquid Chromatography (HPLC).

Hypothetical Data from an In Vitro Esterase Hydrolysis Assay:

| Enzyme Source | Substrate Concentration (µM) | Incubation Time (min) | Metabolite Formed [2-(3-cyano-2-methylphenyl)acetic acid] (µM) |

| Purified Porcine Liver Esterase | 10 | 0 | 0 |

| Purified Porcine Liver Esterase | 10 | 15 | 2.1 |

| Purified Porcine Liver Esterase | 10 | 30 | 4.5 |

| Purified Porcine Liver Esterase | 10 | 60 | 8.9 |

| Human Liver Microsomes | 10 | 0 | 0 |

| Human Liver Microsomes | 10 | 15 | 1.5 |

| Human Liver Microsomes | 10 | 30 | 3.2 |

| Human Liver Microsomes | 10 | 60 | 6.8 |

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a vast array of xenobiotics. For this compound, CYP-mediated reactions could involve several transformations:

Aromatic Hydroxylation: Oxidation of the phenyl ring to form phenolic metabolites. The position of hydroxylation would be influenced by the existing cyano and methyl substituents.

Oxidation of the Methyl Group: The methyl group on the phenyl ring could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Metabolism of the Nitrile Group: While aromatic nitriles can be resistant to metabolism, some are hydrolyzed by specific enzymes to the corresponding amide and then to a carboxylic acid. Studies on other aromatic nitriles, such as nitroxynil, have shown that the nitrile moiety can be directly metabolized by liver enzymes. nih.gov For instance, o-tolunitrile is metabolized to o-cyanobenzyl alcohol. nih.gov

In vitro studies to elucidate these pathways would involve incubating the compound with human liver microsomes and a panel of recombinant human CYP isoforms to identify the specific enzymes responsible for its metabolism.

Hypothetical Metabolite Profile from an In Vitro CYP450 Metabolism Assay:

| In Vitro System | Potential Metabolite | Proposed Metabolic Pathway |

| Human Liver Microsomes | Hydroxylated this compound | Aromatic Hydroxylation |

| Human Liver Microsomes | Methyl 2-(3-cyano-2-hydroxymethylphenyl)acetate | Methyl Group Oxidation |

| Human Liver Microsomes | 2-(3-carbamoyl-2-methylphenyl)acetic acid | Nitrile Hydrolysis |

| Recombinant CYP3A4 | Hydroxylated Metabolite | Aromatic Hydroxylation |

| Recombinant CYP2D6 | No significant metabolism | N/A |

Molecular Target Identification and Ligand Binding Studies (In Vitro)

The chemical structure of this compound suggests the potential for interaction with various biological targets. In vitro assays are crucial for identifying and characterizing these interactions.

The presence of a cyanophenyl group in the molecule suggests that it could interact with receptors that have binding pockets accommodating this moiety. For example, compounds with a cyanophenyl structure have been investigated for their binding to cannabinoid receptors. nih.gov

Receptor binding assays would be performed to determine the affinity of this compound for a panel of known receptors. These assays typically use cell membranes expressing the target receptor and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined.

Hypothetical Data from a Receptor Binding Assay Panel:

| Receptor Target | Radioligand | Ki of this compound (µM) |

| Cannabinoid Receptor 1 (CB1) | [³H]CP55,940 | > 10 |

| Adrenergic Receptor α1 | [³H]Prazosin | 8.5 |

| Dopamine Receptor D2 | [³H]Spiperone | > 10 |

| Serotonin Receptor 5-HT2A | [³H]Ketanserin | 5.2 |

The structural features of this compound indicate that it could act as an inhibitor or activator of various enzymes. Benzonitrile derivatives have been reported to inhibit enzymes such as carbonic anhydrases and acetylcholinesterase. researchgate.net

A broad panel of enzyme inhibition or activation assays would be necessary to screen for potential interactions. These assays measure the enzymatic activity in the presence and absence of the test compound. The concentration of the compound that causes 50% inhibition (IC50) is a common measure of its inhibitory potency.

Hypothetical Data from an Enzyme Inhibition Assay Panel:

| Enzyme Target | Assay Principle | IC50 of this compound (µM) |

| Carbonic Anhydrase II | Esterase activity assay | 15.3 |

| Acetylcholinesterase | Thiocholine-based colorimetric assay | > 50 |

| Xanthine Oxidase | Uric acid formation measurement | 22.8 |

| Cyclooxygenase-2 (COX-2) | Peroxidase activity assay | 9.7 |

Kinases and phosphatases are key regulators of cellular signaling pathways and are important drug targets. While there are no specific structural alerts in this compound that strongly suggest interaction with these enzymes, broad screening is often performed in drug discovery.

In vitro kinase and phosphatase assays typically measure the transfer of a phosphate group to or from a substrate peptide. The effect of the test compound on this activity is then quantified.

Hypothetical Data from a Kinase/Phosphatase Assay Panel:

| Enzyme Target | Assay Type | % Inhibition at 10 µM |

| Protein Kinase A (PKA) | Radiometric (³²P-ATP) | 8% |

| Mitogen-activated protein kinase 1 (MAPK1) | Fluorescence-based | 12% |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Colorimetric (pNPP substrate) | 5% |

| Calcineurin (PP2B) | Phosphatase activity assay | 3% |

Investigation of Structure-Activity Relationships (SAR) of this compound Analogues

The systematic exploration of the structure-activity relationships (SAR) for analogues of this compound is a critical step in understanding the molecular features that govern their biological activity. While comprehensive SAR studies specifically centered on this compound are not extensively documented in publicly available literature, general principles derived from related cyanophenyl and phenylacetate (B1230308) derivatives can provide a foundational framework for predicting how structural modifications might influence in vitro biological effects.

Systematic Structural Modifications

To establish a clear SAR, systematic modifications of the lead compound, this compound, would be necessary. These modifications would typically be categorized into three main areas of the molecule: the phenyl ring, the cyano and methyl substituents on the ring, and the acetate (B1210297) side chain.

A. Modifications of the Phenyl Ring:

Substitution Position: The positions of the cyano and methyl groups are crucial. Moving the cyano group from the 3-position to the 2- or 4-position would likely alter the electronic and steric properties of the molecule, potentially impacting its interaction with biological targets. Similarly, shifting the methyl group from the 2-position could influence the molecule's conformation.

Additional Substituents: Introducing other functional groups such as halogens (F, Cl, Br), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) groups at other positions on the phenyl ring could modulate the compound's lipophilicity, electronic nature, and hydrogen bonding capacity.

B. Modification of the Cyano and Methyl Groups:

Cyano Group Replacement: Replacing the cyano group with other electron-withdrawing groups like a nitro (-NO2) or a trifluoromethyl (-CF3) group would help to determine the importance of the nitrile functionality for any observed activity.

Methyl Group Variation: The methyl group at the 2-position could be replaced with larger alkyl groups (ethyl, propyl) or be removed entirely to assess its steric influence on the molecule's biological profile.

C. Modifications of the Acetate Side Chain:

Ester Group Variation: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to other esters (ethyl, propyl, benzyl) to investigate the role of this group in target binding and cell permeability.

Amide Formation: Conversion of the ester to a primary, secondary, or tertiary amide would introduce different hydrogen bonding capabilities and steric bulk, which could significantly alter the biological activity.

A hypothetical series of analogues designed for an initial SAR study is presented in the table below.

| Compound ID | Phenyl Ring Substitution | R1 (at C3) | R2 (at C2) | Side Chain (at C1) |

| Lead | 1,2,3-trisubstituted | -CN | -CH₃ | -CH₂COOCH₃ |

| A1 | 1,2,4-trisubstituted | -CN | -CH₃ | -CH₂COOCH₃ |

| A2 | 1,3,4-trisubstituted | -CN | -CH₃ | -CH₂COOCH₃ |

| B1 | 1,2,3-trisubstituted | -NO₂ | -CH₃ | -CH₂COOCH₃ |

| B2 | 1,2,3-trisubstituted | -CF₃ | -CH₃ | -CH₂COOCH₃ |

| C1 | 1,3-disubstituted | -CN | -H | -CH₂COOCH₃ |

| C2 | 1,2,3-trisubstituted | -CN | -CH₂CH₃ | -CH₂COOCH₃ |

| D1 | 1,2,3-trisubstituted | -CN | -CH₃ | -CH₂COOH |

| D2 | 1,2,3-trisubstituted | -CN | -CH₃ | -CH₂COOCH₂CH₃ |

| D3 | 1,2,3-trisubstituted | -CN | -CH₃ | -CH₂CONH₂ |

Correlation of Molecular Features with In Vitro Biological Activities

The biological data obtained from in vitro assays for the systematically modified analogues would be correlated with their structural features to build a predictive SAR model. This involves analyzing how changes in electronic properties, steric hindrance, and lipophilicity affect the compound's potency and efficacy.

Steric Factors: The size and position of substituents on the phenyl ring can create steric hindrance that may either enhance or diminish binding to a biological target. The methyl group at the 2-position in the lead compound likely forces a specific conformation of the acetate side chain relative to the phenyl ring. The impact of this steric effect could be evaluated by comparing the activity of analogues with different substituents at this position (e.g., H vs. CH₃ vs. CH₂CH₃).

Lipophilicity and Hydrogen Bonding: Modifications to the molecule, such as changing the ester to a carboxylic acid or an amide, would alter its lipophilicity (logP) and hydrogen bonding potential. An increase in polarity, for example by introducing a carboxylic acid, might decrease cell membrane permeability but could enhance binding to a target site that has complementary hydrogen bond donors or acceptors. Conversely, a more lipophilic analogue with a larger ester group might show better cell penetration.

The hypothetical biological activity data for the designed analogues could be tabulated as follows to facilitate SAR analysis.

| Compound ID | Modification | In Vitro Assay 1 (e.g., Enzyme Inhibition IC₅₀, µM) | In Vitro Assay 2 (e.g., Cytotoxicity EC₅₀, µM) |

| Lead | - | Baseline Activity | Baseline Activity |

| A1 | Isomer (CN at C4) | Data | Data |

| A2 | Isomer (CN at C4, Me at C3) | Data | Data |

| B1 | CN → NO₂ | Data | Data |

| B2 | CN → CF₃ | Data | Data |

| C1 | Remove CH₃ | Data | Data |

| C2 | CH₃ → CH₂CH₃ | Data | Data |

| D1 | Ester → Acid | Data | Data |

| D2 | Methyl Ester → Ethyl Ester | Data | Data |

| D3 | Ester → Amide | Data | Data |

By systematically analyzing the data in such a table, researchers could deduce the key molecular features required for a desired biological activity, guiding the design of more potent and selective second-generation compounds.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Methyl 2-(3-cyano-2-methylphenyl)acetate Derivatives with Modified Reactivity